(S)-(1-benzofuran-2-yl)(pyridin-3-yl)methanamine dihydrochloride
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Overview
Description
The compound is a complex organic molecule with a benzofuran moiety and a pyridine moiety linked by a methanamine group. The benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. The pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present in the molecule. The benzofuran and pyridine moieties may undergo electrophilic substitution reactions, while the methanamine group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its density, boiling point, and molecular weight, would be determined using various analytical techniques .Scientific Research Applications
Anticonvulsant Agents
A study on the synthesis and characterization of some heterocyclic Schiff bases, including derivatives related to benzofuran and pyridinyl methanamine, highlighted their potential as anticonvulsant agents. These compounds were synthesized through condensation reactions and screened for anticonvulsant activity, showing promising results in seizures protection after intraperitoneal administration in various models. This research opens up new avenues for developing anticonvulsant drugs with improved efficacy and specificity (Pandey & Srivastava, 2011).
Catalytic Applications
In another study, the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles was reported, involving derivatives that underwent C–H bond activation. These compounds, including those derived from benzofuran and pyridinyl methanamine, showed good activity and selectivity in catalytic applications, demonstrating their utility in organic synthesis and potentially in industrial processes (Roffe et al., 2016).
Luminescence and Photocytotoxicity
A study on iron(III) complexes with derivatives of benzofuran and pyridinyl methanamine explored their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light, ingested in the nucleus of cells, and interacted favorably with DNA. This suggests potential applications in photodynamic therapy for cancer treatment, where targeted light-induced activation could minimize side effects and improve therapeutic outcomes (Basu et al., 2014).
Synthesis of Heterocycles
The synthesis of different heterocycles using a compound similar to "(S)-1-Benzofuran-2-yl(pyridin-3-yl)methanamine; dihydrochloride" was explored, aiming at constructing compound libraries for drug discovery. This approach involves strategic manipulation of the benzofuran and pyridinyl methanamine moieties to generate diverse structures with potential pharmacological activities, demonstrating the versatility of these scaffolds in medicinal chemistry (Patankar et al., 2000).
Ligand Exchange and Spin State Equilibria
Research on Fe(II) complexes based on pentadentate ligands related to benzofuran and pyridinyl methanamine elucidated their ligand exchange and spin state equilibria in aqueous media. This study provides valuable insights into the coordination chemistry of these complexes, with implications for their use in catalysis, sensing, and as models for biological systems (Draksharapu et al., 2012).
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including physical, chemical, and toxicological properties, as well as recommendations for handling, storage, and disposal .
Mechanism of Action
Target of Action
Similar compounds have been known to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation.
Mode of Action
It’s worth noting that similar compounds have been used in oxidation reactions to access carbonyl functional groups . This suggests that (S)-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride might interact with its targets in a similar manner, potentially leading to changes in the targets’ function or activity.
Biochemical Pathways
Given its potential interaction with cytochrome p450 2a6 , it may influence pathways related to drug metabolism and bioactivation.
Result of Action
Based on its potential interaction with cytochrome p450 2a6 , it might influence the metabolism and bioactivation of other drugs or substances within the cell.
Properties
IUPAC Name |
(S)-1-benzofuran-2-yl(pyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.2ClH/c15-14(11-5-3-7-16-9-11)13-8-10-4-1-2-6-12(10)17-13;;/h1-9,14H,15H2;2*1H/t14-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKXGAAMJOMUQC-UTLKBRERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CN=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@H](C3=CN=CC=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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